3-Chloro-2-fluoroaniline is an aromatic amine characterized by the presence of both chlorine and fluorine substituents on the benzene ring. Its chemical formula is C₆H₅ClFN, and it has a molecular weight of 145.56 g/mol. The compound features a chloro group at the meta position (3) and a fluoro group at the ortho position (2) relative to the amino group (NH₂) on the benzene ring. This structural configuration contributes to its unique chemical properties and reactivity.
Research indicates that 3-chloro-2-fluoroaniline exhibits biological activity, particularly in relation to its potential toxicity. It is classified as harmful if swallowed and toxic upon skin contact. Additionally, it may cause respiratory irritation and serious eye damage . Its biological effects are primarily attributed to its structure as a halogenated aromatic amine, which can interact with biological systems in various ways.
The synthesis of 3-chloro-2-fluoroaniline can be achieved through several methods:
These synthesis routes highlight the compound's accessibility in laboratory settings.
3-Chloro-2-fluoroaniline finds applications in various fields:
Studies on 3-chloro-2-fluoroaniline interactions focus on its reactivity with biomolecules, particularly proteins and nucleic acids. Its halogenated nature allows it to form covalent bonds with nucleophilic sites within these biomolecules, potentially leading to alterations in their function or stability. Such interactions are critical for understanding its toxicity and biological effects.
Several compounds share structural similarities with 3-chloro-2-fluoroaniline, including:
These comparisons illustrate that while these compounds share similar functional groups, their unique substituents significantly influence their chemical behavior and applications.
Corrosive;Acute Toxic;Irritant